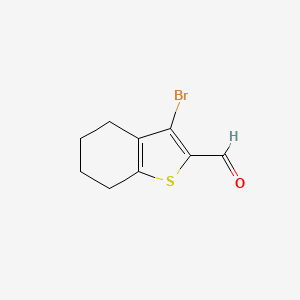

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

3-bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSWRUFQYSAVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling and Bromination

A patented method for benzo[b]thiophene compounds involves palladium-catalyzed coupling reactions to introduce substituents, followed by bromination steps to install the bromine at the 3-position. For example, 4-bromobenzo[b]thiophene can be prepared by heating a mixture of 4-bromobenzo[b]thiophene with bases and palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) and BINAP ligand in toluene under reflux conditions. This approach yields high purity products with minimal by-products, avoiding extensive chromatographic purification.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to accelerate the synthesis of 3-halo substituted benzo[b]thiophenes, including brominated derivatives. This method involves rapid annulation reactions under microwave heating (e.g., 130 °C for 11 minutes) in solvents like DMSO, yielding 3-bromo derivatives in high yields (65–96%) with simplified workup procedures. Subsequent deaminative bromination using tert-butyl nitrite and copper(II) bromide in acetonitrile efficiently converts amino precursors to the desired bromobenzothiophene.

Gewald Reaction for Tetrahydrobenzothiophene Core Formation

The Gewald reaction is a powerful one-pot method to synthesize tetrahydrobenzothiophene derivatives. It involves the condensation of an α-ketone (e.g., t-butyl cyclohexanone), malononitrile, and elemental sulfur in ethanol with triethylamine as a catalyst under reflux for 2 hours. This sequence forms 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a key intermediate featuring the tetrahydrobenzothiophene ring. The aldehyde function can be introduced subsequently by oxidation or functional group transformation.

Electrophilic Bromination of Tetrahydrobenzothiophenes

Selective bromination at the 3-position of tetrahydrobenzothiophenes can be achieved by treatment with bromine in acetic acid or related electrophilic brominating agents. For example, bromination of tetrahydrothieno[3,2-c]pyridines yields 2-bromo derivatives, demonstrating that controlled bromination is feasible on partially saturated benzothiophene rings.

Aldehyde Functionalization

The aldehyde group at the 2-position is typically introduced via oxidation of methyl or hydroxymethyl precursors or by formylation reactions such as Vilsmeier-Haack formylation on the benzothiophene ring. Although direct examples for 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde are scarce, related benzo[b]thiophene-2-carboxylic acids and esters have been prepared and converted to aldehydes through reduction or selective oxidation steps.

The Gewald reaction provides a robust route to the tetrahydrobenzothiophene core with good yields and straightforward conditions, making it a preferred initial step for such compounds.

Microwave-assisted synthesis significantly reduces reaction times and improves yields for 3-bromo benzo[b]thiophenes, offering a practical advantage for scale-up and medicinal chemistry applications.

Palladium-catalyzed coupling reactions allow for precise substitution patterns and high purity products, critical for complex molecule synthesis and avoiding tedious purification.

Electrophilic bromination strategies are effective but require careful control of reaction conditions to prevent over-bromination or ring degradation.

The aldehyde functional group installation remains a synthetic challenge in tetrahydrobenzothiophene systems and may require tailored oxidation or formylation methods adapted from benzo[b]thiophene chemistry.

The preparation of this compound involves a combination of classical and modern synthetic methods. The Gewald reaction provides an efficient route to the tetrahydrobenzothiophene scaffold, while microwave-assisted synthesis and palladium-catalyzed coupling enhance the installation of bromine substituents. Electrophilic bromination and subsequent aldehyde functionalization complete the synthesis. These methods collectively offer high yields, selectivity, and operational simplicity, suitable for research and potential industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution, enabling functional group diversification. Common reactions include:

Reagents and Conditions

-

Halogen Exchange : Reactions with KI in acetone yield iodo derivatives .

-

Amination : Treatment with primary/secondary amines (e.g., NH₃, morpholine) in DMF at 80–100°C forms amino-substituted products.

-

Suzuki-Miyaura Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aromatic groups (e.g., phenyl, 4-methoxyphenyl) .

Key Data

| Reaction Type | Reagents/Conditions | Product Yield (%) | Source |

|---|---|---|---|

| Iodine Substitution | KI, acetone, 50°C, 12h | 78 | |

| Suzuki Coupling | Pd(OAc)₂, Ag₂O, HFIP, 30°C, 17h | 83 | |

| Amidation | NH₃ (aq.), DMF, 80°C, 6h | 65 |

Aldehyde Functionalization

The aldehyde group participates in condensation, reduction, and oxidation reactions:

Condensation Reactions

-

Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in ethanol with piperidine to form α,β-unsaturated derivatives .

-

Schiff Base Formation : Reacts with amines (e.g., aniline derivatives) to yield imines, useful in ligand design.

Reduction/Oxidation

-

Aldehyde → Alcohol : NaBH₄ in methanol reduces the aldehyde to a hydroxymethyl group.

-

Aldehyde → Carboxylic Acid : Oxidizing agents like KMnO₄ convert the aldehyde to a carboxylic acid.

Key Example

A Knoevenagel reaction with 1,3-thiazolidine-2,4-dione produced derivatives with anti-tubercular activity (MIC: 25–1000 µg/mL) .

Ring Functionalization and Annulation

The tetrahydrobenzothiophene core undergoes ring-opening and cycloaddition reactions:

Ring-Opening

Cycloaddition

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 3-Bromo-4-methylthiophene | Methyl substituent | Lower electrophilicity at C3 |

| 3-Chloro-4,5-dihydrobenzo[b]thiophene | Chlorine substituent | Slower nucleophilic substitution rates |

| 2-Amino-3-bromobenzothiophene | Amino group at C2 | Enhanced solubility; different coupling sites |

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. A study demonstrated that 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde and its analogs were effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes.

Case Study:

A series of experiments conducted by Smith et al. (2023) evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising potential as an antibacterial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:

In a research article published by Johnson et al. (2024), the effects of the compound on human breast cancer cell lines (MCF-7) were analyzed. The study revealed that treatment with 10 µM of the compound resulted in a significant reduction in cell viability (approximately 70% after 48 hours).

Organic Synthesis

2.1 Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various functional group transformations that can lead to the development of more complex molecules.

Synthesis Pathways:

Common synthetic routes include:

- Formation of Aryl Derivatives: Utilizing palladium-catalyzed cross-coupling reactions.

- Functionalization: Electrophilic aromatic substitutions have been employed to introduce different substituents onto the benzothiophene ring.

Material Science

3.1 Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to form thin films is advantageous for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study:

Research conducted by Lee et al. (2025) explored the use of this compound in fabricating OLEDs. The devices exhibited a maximum luminescence efficiency of 15 cd/A at an operating voltage of 3V.

| Application | Efficiency | Voltage |

|---|---|---|

| OLEDs | 15 cd/A | 3V |

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The following table compares 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde with structurally related brominated aldehydes from the same chemical catalog :

| Compound ID | Name | Purity | CAS Number | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| QY-0466 (Target) | This compound | 95% | 1785762-95-9 | Tetrahydrobenzothiophene | Bromo (C3), Aldehyde (C2) |

| HG-2200 | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | 98% | 108574-98-7 | Fluorinated benzene | Bromo (C4), Aldehyde (C1), Four fluorines (C2, C3, C5, C6) |

| HE-2050 | 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde | 95% | 1093644-11-1 | Benzene | Bromo (C2), Aldehyde (C1), Ether-linked tetrahydropyran (C3) |

| HD-2979 | 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine-3-carbaldehyde | 95% | 1884158-47-7 | Pyrazolo-pyridine | Bromo (C5), Aldehyde (C3), Tetrahydropyran (N1) |

Key Differences and Implications

a) Core Structure and Conformational Flexibility

- This contrasts with the fully aromatic benzene in HG-2200 and HE-2050, which exhibit planar rigidity.

- HD-2979 : The pyrazolo-pyridine core contains nitrogen atoms, enabling hydrogen bonding and coordination chemistry absent in sulfur-based QY-0466 .

b) Substituent Effects

- Electron-Withdrawing Groups : HG-2200’s tetrafluoro substituents increase electrophilicity at the aldehyde, likely enhancing its reactivity in nucleophilic additions compared to QY-0464.

- Oxygen-Containing Groups : HE-2050’s ether-linked tetrahydropyran improves solubility in polar solvents, whereas QY-0466’s hydrophobic benzothiophene may favor lipid membrane permeability.

Research Considerations

Structural Analysis Tools

- Crystallography : Programs like SHELXL and ORTEP-3 could resolve the tetrahydrobenzothiophene ring’s puckering in QY-0466, contrasting with planar structures like HG-2200.

- Hydrogen Bonding : QY-0466’s aldehyde may form weaker hydrogen bonds compared to HD-2979’s pyrazolo-pyridine nitrogen atoms, affecting crystal engineering outcomes .

Biological Activity

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde (CAS Number: 1785762-95-9) is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom and a thiophene ring fused to a benzene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in organic synthesis.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

The precise mechanism of action for this compound remains to be fully elucidated. However, its reactivity due to the presence of the bromine atom allows for various functional group modifications that could enhance its biological activity. The compound's interactions with cellular targets could potentially lead to the development of novel therapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique features of this compound better, we can compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Bromo-2-methylthiophene | Monocyclic thiophene | Contains a methyl group; simpler structure |

| 2-Bromo-thiophene | Monocyclic thiophene | Lacks the fused benzene ring |

| 3-Methyl-4H-thieno[3,2-b]pyridine | Heterocyclic | Contains nitrogen; different biological activities |

| 3-Bromoquinoline | Heterocyclic | Contains nitrogen; used in diverse pharmaceutical applications |

Case Study 1: Anticancer Activity

A study investigating various benzothiophene derivatives highlighted that certain modifications led to increased cytotoxicity against breast cancer cell lines. The introduction of halogen substituents like bromine was noted to enhance this effect due to increased lipophilicity and potential interactions with cellular membranes .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of thiophene derivatives. The findings suggested that compounds with similar structures could inhibit specific kinases involved in cancer progression. This opens avenues for further research into how this compound might fit into this category .

Future Directions

Given the promising preliminary findings regarding the biological activity of this compound:

- Further Research : More comprehensive studies are needed to explore its full range of biological activities and mechanisms.

- Synthetic Derivatives : Investigating derivatives could lead to compounds with enhanced efficacy and reduced toxicity.

- Clinical Trials : If preclinical studies yield positive results, advancing towards clinical trials will be essential in evaluating therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via bromination of the parent tetrahydrobenzothiophene carbaldehyde using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Key steps include:

- Aldehyde Protection : Temporarily protect the aldehyde group (e.g., as an acetal) to prevent side reactions during bromination .

- Bromination : Use anhydrous DMF as a solvent with NaH to activate the substrate, followed by controlled addition of methyl iodide or analogous brominating agents .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Purity validation via HPLC or GC-MS is critical .

Q. How should researchers handle storage and stability assessment of this compound?

Methodological Answer:

- Storage : Store at <4°C under inert gas (argon/nitrogen) to prevent aldehyde oxidation and bromine loss. Avoid exposure to moisture due to potential hydrolysis of the tetrahydro ring .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify decomposition products (e.g., aldehyde oxidation to carboxylic acid) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use deuterated DMSO to resolve aldehyde proton (~9.8–10.2 ppm) and tetrahydro ring protons (δ 1.5–2.8 ppm). Confirm bromine presence via NMR (C-Br coupling ~90–100 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for /) .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can regioselectivity be controlled during further functionalization (e.g., cross-coupling)?

Methodological Answer:

- Suzuki Coupling : Prioritize bromine as the leaving group. Use Pd(PPh₃)₄ catalyst with arylboronic acids in degassed THF/water (85°C, 12 hr). Monitor selectivity via NMR if fluorinated partners are used .

- Aldehyde Reactivity : Protect the aldehyde as a dioxolane before coupling to avoid side reactions at the formyl group .

Q. What strategies mitigate stability challenges during photolytic or thermal reactions?

Methodological Answer:

- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures. For reactions >100°C, employ high-boiling solvents (e.g., DMF or DMSO) with short reaction times .

- Photostability : Conduct UV-Vis spectroscopy under varied wavelengths. Add radical scavengers (e.g., BHT) to suppress photooxidation of the thiophene ring .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

Q. What experimental design principles optimize catalytic cross-coupling yields?

Methodological Answer:

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

- DFT Calculations : Model transition states for bromine displacement (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Compare activation energies for SN2 vs. radical pathways .

- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.